Cas no 2680849-05-0 (2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid)

2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core functionalized with dimethylamino, acetamido, and carboxylic acid groups. This structure imparts unique reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. The dimethylamino group enhances solubility and modulates electronic properties, while the acetamido moiety offers potential for further derivatization. The carboxylic acid functionality allows for easy conjugation or salt formation, improving formulation flexibility. Its well-defined molecular architecture supports precise modifications, making it a useful intermediate in the development of bioactive molecules. The compound’s stability and synthetic accessibility further contribute to its utility in research and industrial applications.
2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid structure
2680849-05-0 structure
Product name:2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
CAS No:2680849-05-0
MF:C8H11N3O3S
MW:229.256240129471
CID:5808880
PubChem ID:165913563

2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680849-05-0
    • 2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
    • EN300-28275324
    • 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C8H11N3O3S/c1-4(12)9-6-5(7(13)14)15-8(10-6)11(2)3/h1-3H3,(H,9,12)(H,13,14)
    • InChI Key: JURZYIJSVYAXQP-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(NC(C)=O)N=C1N(C)C

Computed Properties

  • Exact Mass: 229.05211239g/mol
  • Monoisotopic Mass: 229.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 1.3

2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275324-0.5g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
0.5g
$836.0 2025-03-19
Enamine
EN300-28275324-1.0g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-28275324-0.25g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
0.25g
$801.0 2025-03-19
Enamine
EN300-28275324-0.05g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
0.05g
$732.0 2025-03-19
Enamine
EN300-28275324-5.0g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
5.0g
$2525.0 2025-03-19
Enamine
EN300-28275324-10.0g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-28275324-2.5g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
2.5g
$1707.0 2025-03-19
Enamine
EN300-28275324-0.1g
2-(dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid
2680849-05-0 95.0%
0.1g
$767.0 2025-03-19

Additional information on 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid

Professional Introduction to 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid (CAS No. 2680849-05-0)

2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680849-05-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of both an amine and an acetamide functional group in its molecular structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The thiazole ring is a core structural motif found in numerous natural products and pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and reactivity make it an ideal platform for further functionalization, enabling the development of novel compounds with tailored biological activities. In the case of 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid, the dimethylamino group at the 2-position and the acetamide group at the 4-position contribute to its solubility and reactivity, making it a useful building block for drug discovery efforts.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. The acetamido group in this compound can serve as a pharmacophore, interacting with biological targets such as enzymes and receptors. Additionally, the dimethylamino moiety can enhance lipophilicity, which is often crucial for drug absorption and distribution within the body. These features make 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid a promising candidate for further investigation in drug design.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid, researchers can explore its ability to inhibit specific kinases, thereby developing novel therapeutic strategies. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases, making it an attractive starting point for further pharmacological exploration.

The 5-carboxylic acid group provides another point of modification, allowing for further derivatization through esterification or amidation reactions. This flexibility makes 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid a versatile intermediate that can be incorporated into diverse molecular frameworks. Such structural diversity is essential for identifying compounds with optimal pharmacokinetic properties and minimal side effects.

In addition to its potential as a kinase inhibitor, this compound may also find applications in other therapeutic areas. For instance, thiazole derivatives have been explored for their antimicrobial properties. The unique electronic distribution within the thiazole ring can interact with bacterial enzymes or cellular components, disrupting essential biological processes. While further research is needed to fully elucidate its antimicrobial potential, 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid represents an interesting lead compound for developing new antibiotics.

The synthesis of this compound involves multi-step organic reactions that highlight its complexity and synthetic challenge. The introduction of both an amine and an acetamide group requires careful control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid with high purity and yield. These improvements are crucial for facilitating downstream applications in drug discovery and development.

From a computational chemistry perspective, understanding the molecular interactions of 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid with biological targets is essential for optimizing its pharmacological properties. Molecular docking studies can predict how this compound binds to proteins such as kinases or receptors, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts by providing rapid screening tools.

The future prospects of 2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid are promising given its structural features and potential biological activities. Ongoing research aims to explore its role in modulating various disease pathways by developing novel derivatives with enhanced potency and selectivity. As our understanding of biological systems continues to evolve, compounds like this one will play a critical role in addressing unmet medical needs.

In conclusion,2-(Dimethylamino)-4-acetamido-1,3-thiazole-5-carboxylic acid (CAS No. 2680849-05-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. With continued advancements in synthetic chemistry and computational biology,this thiazole derivative is poised to contribute meaningfully to future therapeutic developments.

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